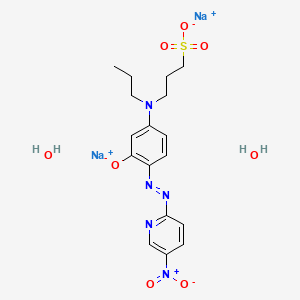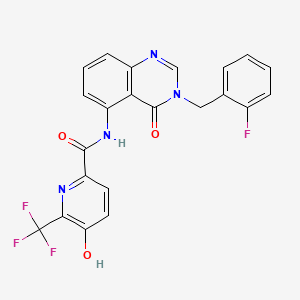![molecular formula C19H16ClN5 B12386964 6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine typically involves the construction of the imidazo[1,2-a]pyrazine core followed by the introduction of the 2-chlorophenyl and 2-pyridin-2-ylethyl groups. Common synthetic strategies include:
Condensation Reactions: Utilizing condensation reactions between appropriate precursors to form the imidazo[1,2-a]pyrazine core.
Multicomponent Reactions: Employing multicomponent reactions to streamline the synthesis process by combining multiple reactants in a single step.
Oxidative Coupling: Using oxidative coupling reactions to introduce the desired substituents onto the imidazo[1,2-a]pyrazine scaffold.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to elicit a biological response.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the substitution pattern.
Imidazo[1,2-a]pyrimidine: Another related compound with a different heterocyclic ring system.
Imidazo[1,2-a]quinoxaline: Features a quinoxaline ring fused to the imidazo core.
Uniqueness
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyridinyl ethyl group on the imidazo[1,2-a]pyrazine core sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C19H16ClN5 |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16ClN5/c20-16-7-2-1-6-15(16)17-13-25-12-11-23-19(25)18(24-17)22-10-8-14-5-3-4-9-21-14/h1-7,9,11-13H,8,10H2,(H,22,24) |
Clé InChI |
FTFMOTBPKKYVAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN3C=CN=C3C(=N2)NCCC4=CC=CC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


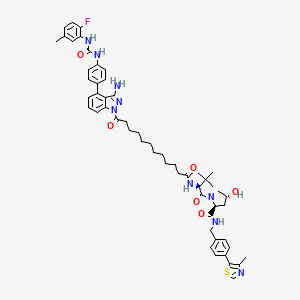
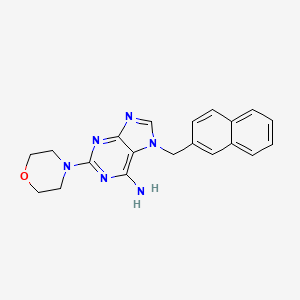

![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
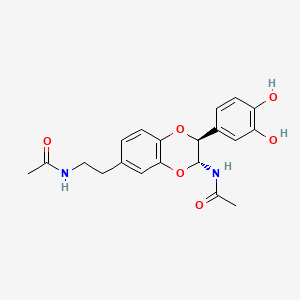

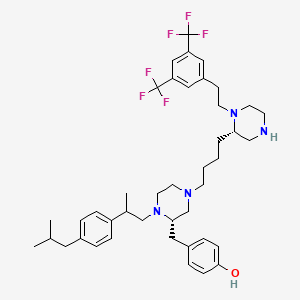
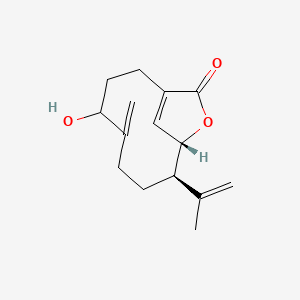
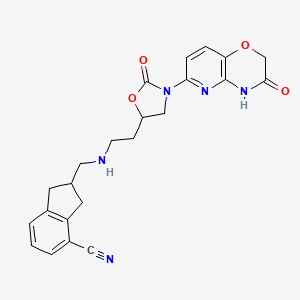
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)
![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
